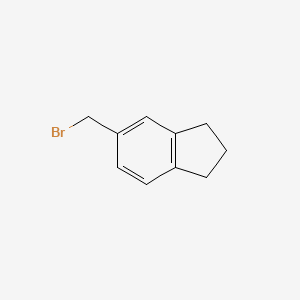

5-Bromomethyl-indan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 317015. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBYJOFMYKKLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317496 | |

| Record name | 5-BROMOMETHYL-INDAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501649-52-1 | |

| Record name | 5-BROMOMETHYL-INDAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromomethyl-indan chemical properties

An In-depth Technical Guide to 5-Bromomethyl-indan: Properties, Synthesis, and Applications

Introduction

This compound is a key bifunctional organic compound featuring a stable indan scaffold and a reactive bromomethyl group. This unique combination makes it a valuable intermediate and building block in various fields of chemical synthesis, particularly in medicinal chemistry and materials science. The indan core is a structural motif present in numerous biologically active molecules, and the benzylic-like bromide provides a versatile handle for introducing a wide array of functional groups. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, application in reactions, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-(bromomethyl)-2,3-dihydro-1H-indene | [1] |

| Synonyms | 5-Bromomethylindan, 5-(Bromomethyl)indane | [1][2] |

| CAS Number | 501649-52-1 | [1] |

| Molecular Formula | C₁₀H₁₁Br | [1][2] |

| Molecular Weight | 211.098 g/mol | [1][2] |

| Accurate Mass | 210.004 Da | [1] |

| Appearance | Typically a liquid or low-melting solid | [3] |

| InChI | InChI=1S/C10H11Br/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2 | [1][2] |

| InChIKey | NTBYJOFMYKKLQE-UHFFFAOYSA-N | [2] |

| SMILES | BrCc1ccc2CCCc2c1 | [1] |

Synthesis and Spectroscopic Characterization

The most common route for the synthesis of this compound is the radical bromination of 5-methylindan. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Radical Bromination

This protocol describes a standard laboratory procedure for the synthesis of this compound from 5-methylindan.

Materials:

-

5-methylindan

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylindan (1.0 eq) in CCl₄.

-

Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete (consumption of starting material), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Causality in Experimental Design:

-

NBS as Bromine Source: NBS is used instead of elemental bromine (Br₂) for benzylic bromination because it provides a low, constant concentration of Br₂, which favors the desired radical substitution pathway over competing electrophilic addition to the aromatic ring.

-

Radical Initiator: AIBN or benzoyl peroxide is required to initiate the radical chain reaction by generating initial bromine radicals.

-

Solvent Choice: A non-polar solvent like CCl₄ is ideal as it does not react with the radical intermediates.

Spectroscopic Identification Workflow

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

Caption: Workflow for the spectroscopic confirmation of this compound.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): Expected signals include a singlet for the -CH₂Br protons (around 4.5 ppm), triplets for the benzylic -CH₂- groups of the indan ring (around 2.9 ppm), a multiplet for the central -CH₂- of the five-membered ring (around 2.1 ppm), and signals in the aromatic region (7.0-7.2 ppm).

-

¹³C NMR (CDCl₃): Key signals would include the -CH₂Br carbon (around 33 ppm), the aliphatic carbons of the indan ring (25-33 ppm), and aromatic carbons (125-145 ppm).

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, which is indicative of the presence of one bromine atom.

-

FTIR: Important absorption bands include C-H stretching for aromatic and aliphatic protons, C=C stretching in the aromatic region, and a C-Br stretching band at lower wavenumbers.

Reactivity and Key Chemical Transformations

The primary site of reactivity in this compound is the bromomethyl group. The C-Br bond is polarized, and its position adjacent to the aromatic ring (benzylic-like) makes it an excellent leaving group, rendering the compound highly susceptible to nucleophilic substitution reactions.[4]

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide variety of nucleophiles.[5][6][7][8] This allows for the straightforward introduction of diverse functionalities onto the indan scaffold.

Caption: Key nucleophilic substitution pathways for this compound.

Experimental Protocol: Synthesis of a 5-Aminomethyl-indan Derivative

This protocol provides a general method for the reaction of this compound with an amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine) (2.2 eq)

-

Polar aprotic solvent (e.g., DMF or Acetonitrile)

-

Base (e.g., K₂CO₃ or Et₃N) (optional, to scavenge HBr)

-

Ethyl acetate and water for extraction

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add the desired amine (2.2 eq). The excess amine also acts as a base to neutralize the HBr byproduct. Alternatively, use 1.1 eq of the amine and 1.5 eq of K₂CO₃.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 6-12 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude product.

-

Purify by column chromatography or recrystallization to yield the desired 5-aminomethyl-indan derivative.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds and complex organic molecules. The indan framework is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications.[9] Its ability to serve as a precursor to various functionalized indanes makes it highly useful in drug discovery programs.[10][11][12] For instance, derivatives of indan are explored for their potential in treating diseases like cancer and Alzheimer's disease.[9]

Safety, Handling, and Storage

Hazard Identification: While specific toxicity data for this compound is limited, compounds with similar structures (benzylic halides) are known to be hazardous. It should be treated as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][13] It is also a combustible material.[3]

Safe Handling Procedures:

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[14][15]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[3][14][16]

Storage:

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed to prevent moisture ingress and evaporation.[3]

-

Store away from heat, sparks, open flames, and other sources of ignition.[3][15]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][16] Do not allow the chemical to enter the environment.[3]

Conclusion

This compound is a versatile and reactive chemical intermediate with significant utility in organic synthesis. Its indan core combined with a readily displaceable bromomethyl group provides a robust platform for constructing complex molecular architectures. The straightforward synthesis and predictable reactivity, primarily through nucleophilic substitution, make it an invaluable tool for researchers in medicinal chemistry, drug discovery, and materials science, facilitating the development of novel compounds with potential therapeutic and technological applications. Proper adherence to safety protocols is essential when handling this reactive compound.

References

- Time in Knox County, US. Google Search. Accessed January 10, 2026.

- Safety Data Sheet - 1,5-Dibromopentane. Thermo Fisher Scientific. Accessed January 10, 2026. (Note: SDS for a related compound, used for general safety guidance).

- 5-Bromo-6-methyl-indan-1-one | C10H9BrO. PubChem. Accessed January 10, 2026. [Link]

- An In-depth Technical Guide to the Safe Handling of 5-(Bromomethyl)naphthalen-2-amine. Benchchem. Accessed January 10, 2026. (Note: Safety guide for a structurally analogous compound).

- Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane. Fisher Scientific. Accessed January 10, 2026. (Note: SDS for a related compound, used for general safety guidance).

- Safety Data Sheet - Bromomethyl methyl ether. Fisher Scientific. Accessed January 10, 2026. (Note: SDS for a related compound, used for general safety guidance).

- A Technical Guide to the Dual Reactivity of 2-Bromo-5-(bromomethyl)pyridine for Advanced Synthesis. Benchchem. Accessed January 10, 2026.

- Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.

- Reactions and Mechanisms. Master Organic Chemistry. Accessed January 10, 2026. [Link]

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. SpringerOpen. Accessed January 10, 2026. [Link]

- Nucleophilic Substitution at a Coordinatively Saturated Five-Membered NHC∙Haloborane Centre. MDPI. Accessed January 10, 2026. [Link]

- Spectroscopy Data for Undergraduate Teaching. ERIC. Accessed January 10, 2026. [Link]

- Nucleophilic substitution reactions in solution — A molecular orbital approach. Indian Academy of Sciences. Accessed January 10, 2026. [Link]

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Accessed January 10, 2026. [Link]

- Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem. Accessed January 10, 2026.

- One-pot synthesis of chiral 2-substituted-5-bromomethyl tetrahydrofuran.

- Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1THP Indazole.

- SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.

- A Comparative Guide to the Spectroscopic Identification of Impurities in 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem. Accessed January 10, 2026.

- A kind of green synthesis method of medicine intermediate 5- bromo indole.

- An In-depth Technical Guide to the Spectral Data of 5-Bromo-1-pentyne. Benchchem. Accessed January 10, 2026.

- 5 GENERAL NUCLEOPHILIC SUBSTITUTION REACTIONS OF ALKYLE HALIDES | ORM-3 | JEE MAIN. YouTube. Accessed January 10, 2026. [Link]

- Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one.

- One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health. Accessed January 10, 2026. [Link]

- Reaction mechanism and Important types of Reaction Mechanism. Allen Overseas. Accessed January 10, 2026. [Link]

- 5-Bromoisatin | C8H4BrNO2. PubChem. Accessed January 10, 2026. [Link]

- 5-(Bromomethyl)-2-furaldehyde | C6H5BrO2. PubChem. Accessed January 10, 2026. [Link]

- Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. Accessed January 10, 2026. [Link]

- A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Semantic Scholar. Accessed January 10, 2026. [Link]

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Accessed January 10, 2026. [Link]

- Novel synthesis method of 5-bromo-1-pentene.

- Drug Discovery Research in India: Current State and Future Prospects. National Institutes of Health. Accessed January 10, 2026. [Link]

- What is the use of 5-Bromo-1-pentene. Bloom Tech. Accessed January 10, 2026. [Link]

- The Role of Natural Products in Drug Discovery. MDPI. Accessed January 10, 2026. [Link]

- New bioactive molecules from Indian medicinal plants for pharmaceutical and insecticidal applications. Longdom Publishing. Accessed January 10, 2026. [Link]

- Drug Discovery Alliances in India-Indications, Targets, and New Chemical Entities.

Sources

- 1. Buy Online CAS Number 501649-52-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. youtube.com [youtube.com]

- 7. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Learn what is Reaction mechanism and Important types of Reaction Mechanism. [allen.in]

- 9. researchgate.net [researchgate.net]

- 10. CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Drug Discovery Research in India: Current State and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Bromo-6-methyl-indan-1-one | C10H9BrO | CID 90075962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromomethyl-indan

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 5-bromomethyl-indan, a key building block in pharmaceutical and materials science research. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical principles and practical considerations for the synthesis of this versatile compound. We will explore multiple synthetic routes, including the direct side-chain bromination of 5-methylindan, the chloromethylation of indan followed by halogen exchange, and pathways originating from 5-bromo-1-indanone. Each method is discussed with mechanistic insights, detailed experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended to serve as a valuable resource for the efficient and safe laboratory-scale synthesis of this compound.

Introduction: The Significance of this compound

This compound, also known as 5-(bromomethyl)-2,3-dihydro-1H-indene, is a bifunctional organic molecule that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive bromomethyl group attached to an indan scaffold, makes it an ideal starting material for the synthesis of a wide array of more complex molecules. The indan moiety is a common structural motif in biologically active compounds, and the bromomethyl group provides a convenient handle for introducing various pharmacophores through nucleophilic substitution reactions. This has led to its use in the development of novel therapeutic agents.[1]

This guide will delve into the primary synthetic strategies for obtaining this compound, offering a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Pathways to this compound

Several synthetic strategies can be employed to prepare this compound. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. The following sections will detail the most prominent and practical approaches.

Pathway 1: Radical Bromination of 5-Methylindan

A direct and atom-economical approach to this compound is the radical-mediated side-chain bromination of 5-methylindan. This method leverages the relative stability of the benzylic radical intermediate formed at the methyl group of the indan ring system. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing competing aromatic bromination.[2] The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by photochemical means.

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, generating free radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 5-methylindan to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield this compound and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus propagating the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

Materials:

-

5-Methylindan

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylindan (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining HBr, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Pathway 2: Blanc Chloromethylation of Indan followed by Finkelstein Reaction

This two-step pathway offers an alternative route starting from the readily available indan. The first step involves the introduction of a chloromethyl group onto the aromatic ring via the Blanc chloromethylation reaction.[3][4][5][6][7] The resulting 5-chloromethyl-indan is then converted to the desired this compound through a halogen exchange reaction, specifically the Finkelstein reaction.[3][5][8][9]

The Blanc chloromethylation is an electrophilic aromatic substitution reaction where an aromatic compound reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[3][4][5][6][7]

Reaction Mechanism:

The reaction is initiated by the protonation of formaldehyde by the Lewis acid, which generates a highly electrophilic carbocation. This electrophile then attacks the electron-rich aromatic ring of indan, preferentially at the para-position due to steric hindrance at the ortho-positions, to form a benzyl alcohol intermediate. The alcohol is subsequently converted to the corresponding chloride by reaction with HCl.

Experimental Protocol:

Materials:

-

Indan

-

Paraformaldehyde

-

Zinc chloride (anhydrous)

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with indan (1.0 eq) and paraformaldehyde (1.2 eq) in dichloromethane, add anhydrous zinc chloride (0.5 eq) portion-wise while cooling in an ice bath.

-

Bubble hydrogen chloride gas through the stirred mixture for 2-3 hours, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by carefully pouring the mixture over ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 5-chloromethyl-indan by vacuum distillation or column chromatography.

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halide.[3][5][8][9] In this case, the chlorine atom of 5-chloromethyl-indan is replaced by a bromine atom using a bromide salt, such as sodium bromide, in a suitable polar aprotic solvent like acetone or DMF.

Reaction Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The bromide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion as the leaving group. The reaction is often driven to completion by the precipitation of the less soluble sodium chloride in acetone.

Experimental Protocol:

Materials:

-

5-Chloromethyl-indan

-

Sodium bromide

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filter funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-chloromethyl-indan (1.0 eq) in anhydrous acetone.

-

Add an excess of sodium bromide (1.5-2.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography.

Pathway 3: Synthesis from 5-Bromo-1-indanone

This pathway utilizes 5-bromo-1-indanone as a key intermediate, which can be synthesized via Friedel-Crafts acylation of a suitably substituted benzene derivative.[6] The ketone functionality in 5-bromo-1-indanone can then be reduced, and the resulting alcohol converted to the target bromomethyl compound.

5-Bromo-1-indanone can be prepared by the intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)propanoic acid.

The carbonyl group of 5-bromo-1-indanone can be reduced to a methylene group via a Clemmensen or Wolff-Kishner reduction to yield 5-bromoindan.

This conversion is not straightforward. A more viable approach involves the reduction of the carbonyl group of 5-bromo-1-indanone to a hydroxyl group using a reducing agent like sodium borohydride to form 5-bromo-1-indanol. The resulting alcohol can then be converted to the corresponding bromide, and subsequent steps would be required to introduce the methyl bromide functionality. A more direct route from the indanone is the reduction of the carbonyl, followed by conversion of the resulting alcohol to a leaving group and subsequent nucleophilic substitution with a bromide source. A more practical approach from 5-bromo-1-indanone would be its conversion to 5-carboxy-indan, followed by reduction to 5-hydroxymethyl-indan and subsequent bromination.

A more direct route from 5-bromo-1-indanone involves a three-step sequence:

-

Reduction to 5-bromo-1-indanol: Using a mild reducing agent like sodium borohydride.

-

Conversion to 5-bromo-1-indan: Dehydration of the alcohol followed by hydrogenation of the resulting indene.

-

Conversion to 5-(hydroxymethyl)indan: Via a Grignard reaction with formaldehyde, followed by conversion to the bromide. This route is more convoluted.

A more streamlined approach from 5-bromo-1-indanone involves:

-

Reduction of the carbonyl group to a methylene group (e.g., Wolff-Kishner reduction) to yield 5-bromoindan.

-

Formation of a Grignard reagent from 5-bromoindan.

-

Reaction of the Grignard reagent with formaldehyde to yield 5-hydroxymethyl-indan.

-

Bromination of the alcohol using a reagent like PBr₃ or HBr to give this compound.

Due to the multi-step nature and potential for side reactions, this pathway is generally less preferred than the direct bromination of 5-methylindan or the Blanc chloromethylation route unless 5-bromo-1-indanone is a readily available starting material.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Number of Steps | Advantages | Disadvantages |

| Radical Bromination | 5-Methylindan | 1 | Direct, atom-economical, generally good yields. | Requires careful control to avoid over-bromination and aromatic bromination. Use of hazardous CCl₄ (can be substituted). |

| Blanc Chloromethylation / Finkelstein Reaction | Indan | 2 | Utilizes a readily available starting material. The Finkelstein reaction is generally high-yielding. | Involves the use of corrosive HCl gas and a carcinogenic byproduct (bis(chloromethyl)ether) can be formed in the Blanc reaction. Two-step process. |

| From 5-Bromo-1-indanone | 5-Bromo-1-indanone | Multiple | Can be advantageous if the starting indanone is readily available. | Multi-step synthesis, potentially lower overall yield, and involves more complex transformations. |

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.10 (m, 3H, Ar-H)

-

δ 4.50 (s, 2H, -CH₂Br)

-

δ 2.90 (t, J = 7.5 Hz, 2H, Ar-CH₂-)

-

δ 2.85 (t, J = 7.5 Hz, 2H, Ar-CH₂-)

-

δ 2.10 (p, J = 7.5 Hz, 2H, -CH₂CH₂CH₂-)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 144.5, 141.0, 136.0, 127.0, 125.0, 124.5 (Ar-C)

-

δ 34.0 (-CH₂Br)

-

δ 33.0, 32.5 (indan -CH₂-)

-

δ 25.5 (indan -CH₂-)

-

-

Mass Spectrometry (EI):

-

m/z (%): 212/210 (M⁺, Br isotope pattern), 131 (M⁺ - Br), 115.

-

-

Infrared Spectroscopy (ATR):

-

ν (cm⁻¹): 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1480 (Ar C=C stretch), 1210 (C-Br stretch).[4]

-

Safety Considerations

All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.

-

Carbon tetrachloride (CCl₄): Toxic and carcinogenic. Substitute with a less hazardous solvent if possible (e.g., cyclohexane, ethyl acetate).

-

Hydrogen chloride (HCl) gas: Highly corrosive and toxic. Use a gas trap.

-

Blanc Chloromethylation: Can produce the highly carcinogenic byproduct bis(chloromethyl) ether.[5] Appropriate safety precautions must be taken.

-

Brominated compounds: Are often irritants and lachrymators.

Conclusion

This guide has detailed the primary synthetic pathways for the preparation of this compound. The direct radical bromination of 5-methylindan stands out as the most efficient route for laboratory-scale synthesis, provided the starting material is available. The Blanc chloromethylation followed by a Finkelstein reaction offers a reliable alternative from the more accessible indan, though with additional safety considerations. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and safety protocols. The detailed experimental procedures and comparative analysis provided herein should empower researchers to make informed decisions and successfully synthesize this valuable building block for their research endeavors.

Workflow and Pathway Diagrams

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Synthetic Pathways Overview

Caption: Overview of the main synthetic pathways to this compound.

References

- Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910, 43, 1528–1532.

- Blanc, G. L. Preparation of Aromatic Chloromethyl Derivatives. Bull. Soc. Chim. Fr.1923, 33, 313–319.

- Chemistry LibreTexts.

- BYJU'S. Finkelstein Reaction. [Link]

- Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

- PubChem. 5-bromo-2,3-dihydro-1H-indene. [Link]

- ResearchGate. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. [Link]

- Google Patents.

- Google Patents.

- The Royal Society of Chemistry.

- ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. byjus.com [byjus.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Finkelstein Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 9. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Value of the Indane Scaffold and its Functionalized Derivatives

An In-Depth Technical Guide to 5-Bromomethyl-indan for Advanced Research

Within the landscape of medicinal chemistry and materials science, the 2,3-dihydro-1H-indene, commonly known as the indane scaffold, is recognized as a "privileged" structure. Its rigid, bicyclic framework, which fuses an aromatic ring with a cyclopentane ring, is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. The conformational constraint imposed by this scaffold often enhances binding affinity and selectivity for biological targets.

This guide focuses on a key derivative, This compound (CAS No: 501649-52-1). This compound serves as a pivotal synthetic intermediate, or "building block," designed for the strategic introduction of the indane moiety into more complex molecular architectures.[1] The utility of this compound stems from the benzylic bromomethyl group (-CH₂Br), a highly reactive handle that allows for facile and efficient chemical diversification. The bromine atom functions as an excellent leaving group in nucleophilic substitution reactions, enabling researchers to forge new carbon-heteroatom or carbon-carbon bonds with precision.

The purpose of this document is to provide researchers, chemists, and drug development professionals with a comprehensive technical resource on this compound. We will move beyond basic data to explore the causality behind its synthesis, the strategic rationale for its application, methods for its unambiguous characterization, and the critical protocols for its safe handling.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research. The key identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Core Identifiers for this compound

| Identifier | Data | Source |

| CAS Number | 501649-52-1 | [2] |

| IUPAC Name | 5-(bromomethyl)-2,3-dihydro-1H-indene | [2] |

| Synonyms | 5-Bromomethylindan, 5-Bromomethylindane | [2] |

| Molecular Formula | C₁₀H₁₁Br | [2] |

| Molecular Weight | 211.10 g/mol | [2] |

| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)CBr | [2] |

| InChI | InChI=1S/C10H11Br/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2 | [2] |

| InChIKey | NTBYJOFMYKKLQE-UHFFFAOYSA-N | [2] |

Table 2: Physical and Computed Properties

| Property | Value | Notes and Source |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Based on analogs. |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. | |

| XLogP3 | 3.3 | A computed measure of hydrophobicity.[2] |

| Topological Polar Surface Area | 0 Ų | Computed value.[2] |

| Hydrogen Bond Donor Count | 0 | Computed value.[2] |

| Hydrogen Bond Acceptor Count | 0 | Computed value.[2] |

| Rotatable Bond Count | 1 | Computed value.[2] |

Section 2: Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound is achieved through the selective free-radical bromination of the benzylic methyl group of 5-methylindan. This classic transformation, known as the Wohl-Ziegler reaction, leverages the enhanced stability of the intermediate benzylic radical.

Causality of the Reaction: Benzylic Radical Stability

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates initial radicals upon heating or UV irradiation. These radicals abstract a hydrogen atom from the methyl group of 5-methylindan. The resulting benzylic radical is significantly stabilized by resonance, with the unpaired electron delocalized across the adjacent aromatic ring. This stabilization dramatically lowers the activation energy for hydrogen abstraction from the benzylic position compared to the aliphatic C-H bonds on the five-membered ring, ensuring high regioselectivity. The benzylic radical then reacts with a bromine source, typically N-Bromosuccinimide (NBS), to form the desired product and a succinimidyl radical, which continues the chain reaction.[3]

Caption: Synthetic workflow from 5-methylindan to purified this compound.

Field-Proven Experimental Protocol: Benzylic Bromination

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methylindan (1.0 eq).[4]

-

Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator, such as AIBN (0.02-0.05 eq).

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

-

Reaction Execution:

-

Heat the mixture to reflux (the boiling point of the solvent). If necessary, initiate the reaction by irradiating the flask with a heat lamp or a broad-spectrum light source.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture through a pad of Celite to remove the solid succinimide, washing the filter cake with a small amount of the reaction solvent.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, water, and finally a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

-

Section 3: Applications in Drug Discovery and Chemical Synthesis

This compound is a quintessential building block, valued for its ability to participate in reactions that construct the core of potential therapeutic agents.[5][6] Its primary mode of reactivity is nucleophilic substitution at the benzylic carbon.

Core Reactivity: A Gateway to Molecular Diversity

The C-Br bond in this compound is polarized and susceptible to cleavage, making the benzylic carbon an electrophilic site. This allows for Sₙ2 reactions with a vast array of nucleophiles, including:

-

Amines (R-NH₂): To form secondary or tertiary amines, introducing nitrogen-containing functionalities common in pharmaceuticals.

-

Alcohols (R-OH) / Phenols (Ar-OH): To form ethers.

-

Thiols (R-SH): To form thioethers.

-

Carboxylates (R-COO⁻): To form esters.

-

Cyanide (CN⁻): To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Azide (N₃⁻): To form an organic azide, a precursor for "click chemistry" reactions or reduction to a primary amine.[7]

This versatility allows for the rapid generation of libraries of indane-containing compounds for screening and structure-activity relationship (SAR) studies.

Caption: Sₙ2 reactions of this compound with various nucleophiles.

Exemplary Application: Synthesis of Analgesic Agents

Research has demonstrated that substituted indanyl tetrazoles can exhibit significant analgesic properties.[8] While not a direct synthesis from this compound, a plausible route to analogous structures involves its use. For instance, reacting this compound with sodium azide would yield 5-(azidomethyl)indan. This intermediate could then undergo a [3+2] cycloaddition with a nitrile to form a tetrazole ring, or be reduced to 5-(aminomethyl)indan, a precursor for further elaboration. A study by Bachar and Lahiri showed that bromo-substituted indanyl tetrazoles possessed analgesic activity comparable to phenylbutazone and indomethacin, highlighting the therapeutic potential of this scaffold.[8]

Section 4: Analytical Characterization and Quality Control

Unambiguous structural confirmation and purity assessment are critical for any chemical reagent used in research and development. A combination of spectroscopic and chromatographic techniques should be employed.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Rationale |

| ¹H NMR | ~7.1-7.3 ppm (m, 3H): Aromatic protons. ~4.5 ppm (s, 2H): Benzylic -CH₂ Br protons. ~2.9 ppm (t, 4H): Benzylic -CH₂ - protons on the 5-membered ring. ~2.1 ppm (quintet, 2H): Aliphatic -CH₂ - proton at C2. | The bromomethyl protons are deshielded by the adjacent bromine atom. The aromatic signals will show a complex splitting pattern due to the substitution. The two benzylic CH₂ groups of the indane core are equivalent, as are the two protons on C2. |

| ¹³C NMR | ~140-145 ppm (2 signals): Quaternary aromatic carbons. ~124-128 ppm (3 signals): Aromatic CH carbons. ~32-34 ppm (3 signals): One for the -C H₂Br carbon and two for the aliphatic carbons of the indane ring. | The number of signals reflects the symmetry of the indane core relative to the substituents. |

| Mass Spec. | M⁺ and [M+2]⁺ peaks at m/z ~210 and ~212 in an approximate 1:1 ratio. | This isotopic pattern is the definitive signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[9] |

| FT-IR | ~3050-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1600, ~1480 cm⁻¹: Aromatic C=C stretch. ~1250 cm⁻¹: -CH₂-Br wagging. ~600-700 cm⁻¹: C-Br stretch. | Provides confirmation of key functional groups present in the molecule.[10] |

Standard Protocol: ¹H NMR Analysis

This protocol outlines the standard procedure for acquiring a proton NMR spectrum for structural verification.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required (though often the residual solvent peak is used for reference).

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer (typically 400 MHz or higher for good resolution).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the corresponding protons in the molecular structure.

-

Caption: A typical workflow for the comprehensive analytical validation of this compound.

Section 5: Safety, Handling, and Storage

As a benzylic bromide, this compound must be handled with extreme caution. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazards can be reliably inferred from closely related analogs like benzyl bromide.[11][12]

Table 4: GHS Hazard Profile

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity / Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Corrosion / Lachrymator | GHS05 (Corrosion) | (Expected) Causes severe skin burns and eye damage. Powerful lachrymator (tear-producing agent). |

| Health Hazard | GHS08 (Health Hazard) | (Potential) Suspected of causing genetic defects. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors, which are highly irritating and lachrymatory. An eyewash station and safety shower must be immediately accessible.[12]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles and a full-face shield.[12]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before use and dispose of them properly after handling.[11]

-

Skin Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes to prevent skin contact.

-

Storage and Stability

-

Store containers tightly closed in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition, heat, and direct sunlight.

-

Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and amines, as violent reactions can occur.[12]

-

The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.

Conclusion

This compound is a strategically valuable reagent whose utility is derived from the stable, conformationally restricted indane scaffold and the reactive bromomethyl handle. Its synthesis via selective benzylic bromination is a robust and well-understood process. The compound's true power lies in its versatility, serving as an accessible entry point for the creation of diverse molecular libraries through nucleophilic substitution, thereby accelerating structure-activity relationship studies in drug discovery. Proper analytical verification is essential to ensure structural integrity, while strict adherence to safety protocols for benzylic bromides is mandatory for its handling. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this compound into their synthetic and medicinal chemistry programs.

References

- PubChem. 5-(bromomethyl)-2,3-dihydro-1H-indene.

- PubChem. 5-bromo-2,3-dihydro-1H-indene.

- Google Patents. Method for preparing 5-bromoindole. CN102558017A.

- ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.

- ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

- ResearchGate. Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton.

- PubMed. Nuclear Magnetic Resonance (NMR) Spectroscopy For Metabolic Profiling of Medicinal Plants and Their Products.

- PubMed. 5-Bromomethyl fluorescein (5-BMF) for derivatization of carboxyl containing analytes for use with laser-induced fluorescence detection.

- National Library of Medicine. Building Block-Centric Approach to DNA-Encoded Library Design. PMC. [Link]

- National Library of Medicine.

- ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one.

- NIST. 1H-Indene, 2,3-dihydro-5-methyl-. National Institute of Standards and Technology. [Link]

- New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]

- Organic Chemistry Portal. Synthesis of indenes. Organic-Chemistry.org. [Link]

- Chemia. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9.

- PYG Lifesciences. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link]

- ResearchGate. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.

- Frontiers. On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers Media S.A. [Link]

- Fisher Scientific. Benzyl bromide - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

- ResearchGate. Synthesis of optically active indane building blocks using an enzymatic resolution approach.

- MDPI.

- Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.

- PubMed. Synthesis of chloro and bromo substituted 5-(indan-1'-yl)tetrazoles and 5-(indan-1'-yl)methyltetrazoles as possible analgesic agents.

- OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Enamine Ltd. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-(bromomethyl)-2,3-dihydro-1H-indene | C10H11Br | CID 330184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. 1H-Indene, 2,3-dihydro-5-methyl- [webbook.nist.gov]

- 5. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news.umich.edu [news.umich.edu]

- 7. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 8. Synthesis of chloro and bromo substituted 5-(indan-1'-yl)tetrazoles and 5-(indan-1'-yl)methyltetrazoles as possible analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. westliberty.edu [westliberty.edu]

- 12. nj.gov [nj.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Bromomethyl-indan

This guide provides an in-depth analysis of the spectroscopic data for 5-Bromomethyl-indan (CAS No: 501649-52-1), a key intermediate in pharmaceutical and materials science research.[1] As direct experimental spectra for this compound are not widely published, this document synthesizes predicted data with empirical knowledge from closely related structures to offer a robust framework for its characterization. This approach, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), is designed to empower researchers, scientists, and drug development professionals in the confident identification and quality assessment of this versatile molecule.

Molecular Structure and Its Spectroscopic Implications

This compound, also known as 5-(bromomethyl)-2,3-dihydro-1H-indene, possesses a bicyclic structure comprising a benzene ring fused to a five-membered cyclopentyl ring, with a bromomethyl substituent on the aromatic ring.[2] This unique arrangement of aliphatic and aromatic moieties, along with the influential bromomethyl group, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these structural features is paramount to interpreting the spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic, benzylic, and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the aromatic ring current. The resonance of bromomethyl protons is typically observed in the region of δ 3.4–4.7 ppm, with a chemical shift of approximately δ 4.48 ppm being characteristic of benzylic bromides.[3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H | ~7.2 - 7.0 | m | 3H | - |

| -CH₂Br | ~4.48 | s | 2H | - |

| Ar-CH₂- | ~2.9 | t | 4H | ~7.5 |

| -CH₂- (aliphatic) | ~2.1 | p | 2H | ~7.5 |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ ~7.2 - 7.0 ppm): The three protons on the substituted benzene ring are expected to appear as a complex multiplet in this region. The substitution pattern breaks the symmetry, leading to distinct chemical shifts and coupling patterns for each aromatic proton.

-

Bromomethyl Protons (δ ~4.48 ppm): A singlet integrating to two protons is predicted for the bromomethyl group.[3] Its downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom and the aromatic ring.

-

Benzylic Protons (δ ~2.9 ppm): The four protons of the two methylene groups attached to the aromatic ring are expected to be chemically equivalent and appear as a triplet, integrating to four protons. The triplet multiplicity arises from coupling with the adjacent aliphatic methylene group.

-

Aliphatic Protons (δ ~2.1 ppm): The two protons of the central methylene group in the five-membered ring are predicted to appear as a pentet (or quintet), integrating to two protons. This pattern results from coupling to the four neighboring benzylic protons.

Caption: Correlation of Protons in this compound to Predicted ¹H NMR Signals.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts will be indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Ar-C | ~142 - 138 |

| Ar-CH | ~128 - 124 |

| -CH₂Br | ~33 |

| Ar-CH₂- | ~32 |

| -CH₂- (aliphatic) | ~25 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ ~142 - 124 ppm): The six carbons of the benzene ring will resonate in this region. The two quaternary carbons (to which the aliphatic ring and the bromomethyl group are attached) will appear downfield, while the four CH carbons will be slightly upfield.

-

Bromomethyl Carbon (δ ~33 ppm): The carbon of the bromomethyl group is expected to appear around this region, influenced by the attached bromine.

-

Benzylic and Aliphatic Carbons (δ ~32 and ~25 ppm): The two equivalent benzylic methylene carbons and the central aliphatic methylene carbon will have distinct signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum is a unique "molecular fingerprint" arising from the vibrational modes of the chemical bonds.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| C-Br Stretch | 680 - 515 | Strong |

Interpretation of the IR Spectrum:

-

C-H Stretching Vibrations: The spectrum will show distinct bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

-

Aromatic Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

-

Aliphatic Bending Vibrations: A notable absorption around 1465 cm⁻¹ is expected for the scissoring (bending) vibration of the methylene groups.

-

C-Br Stretch: A strong absorption in the fingerprint region (680-515 cm⁻¹) will be indicative of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₁₀H₁₁Br), the monoisotopic mass is approximately 210.00441 Da.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 210/212 | Molecular ion with characteristic 1:1 bromine isotope pattern |

| [M-Br]⁺ | 131 | Loss of a bromine radical |

| [C₉H₉]⁺ | 117 | Loss of Br and CH₂ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The key feature will be the molecular ion peak displaying the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with signals at m/z 210 and 212.

-

Major Fragmentation: A prominent peak at m/z 131 is expected, corresponding to the loss of the bromine radical to form a stable benzylic carbocation. Further fragmentation may lead to a peak at m/z 117.

Caption: Predicted primary fragmentation pathway for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program with a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse program with a spectral width of 0 to 220 ppm and a sufficient number of scans for adequate signal averaging.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the neat sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply the sample and collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve data quality.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Employ Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.

Conclusion

The structural elucidation of this compound is readily achievable through a synergistic application of NMR, IR, and MS. While this guide provides a predictive framework, it is crucial for researchers to compare their experimentally obtained data with these expectations. Any significant deviations may indicate the presence of impurities or an incorrect structural assignment, necessitating further investigation. The detailed protocols and interpretations herein serve as a robust starting point for the comprehensive characterization of this important chemical intermediate.

References

- Wiley-VCH. (2007).

- BenchChem. (2025). A Senior Application Scientist's Guide to the Structural Elucidation of 5-bromo-3-methyl-1H- indole using ¹H NMR Spectroscopy.

- ChemicalBook. (n.d.). 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum.

- PubChemLite. (2025). 5-(bromomethyl)-2,3-dihydro-1h-indene (C10H11Br).

- PubChem. (2025). 5-(bromomethyl)-2,3-dihydro-1H-indene | C10H11Br | CID 330184.

- PubChem. (2025). 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139.

- The Royal Society of Chemistry. (2012).

- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID(1077-94-7) 1 h nmr.

- NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-.

- CymitQuimica. (n.d.). This compound.

- BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.

- PubChem. (2025). 5-bromo-1-methylene-2,3-dihydro-1H-indene | C10H9Br | CID 58840930.

- NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-.

- ChemicalBook. (n.d.). Indene(95-13-6) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.

- SpectraBase. (n.d.). 5-bromo-2,3-dihydro-1H-indene.

- ResearchGate. (n.d.).

- NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-.

- NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Identification of Impurities in 5-(Bromomethyl)thiophene-2-carbonitrile.

- NIST. (n.d.). Benzene, 1,3-dibromo-5-(bromomethyl)-.

- SpectraBase. (n.d.). 5-(Bromomethyl)-3,4-dibromo-tetrahydrofuran-2-one - Optional[FTIR] - Spectrum.

- Asian Journal of Research in Chemistry. (n.d.).

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.

- Ambeed.com. (n.d.).

Sources

A Technical Guide to the Synthesis of 5-Bromomethyl-indan: A Review of Viable Starting Materials and Synthetic Strategies

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromomethyl-indan, also known as 5-(bromomethyl)-2,3-dihydro-1H-indene, is a crucial bicyclic aromatic building block in medicinal chemistry and materials science.[1] Its rigid indane scaffold combined with the reactive bromomethyl functional group makes it an ideal precursor for introducing the indanyl moiety into a wide range of molecular architectures. This guide provides an in-depth technical analysis of the principal synthetic pathways to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern each route. We will explore three primary strategies commencing from 5-methylindan, indane, and indan-5-carboxylic acid, offering field-proven insights and detailed protocols to inform laboratory synthesis and process development.

Chapter 1: The Most Direct Route: Benzylic Bromination of 5-Methylindan

The synthesis of this compound from 5-methylindan represents the most straightforward and atom-economical approach. This transformation hinges on the selective free-radical bromination of the benzylic methyl group, a classic reaction known as the Wohl-Ziegler bromination.

Strategic Overview & Mechanistic Rationale

The core of this strategy is the selective activation of the C-H bonds at the benzylic position. These bonds are significantly weaker than the C-H bonds on the aromatic ring or the aliphatic portion of the indane structure due to the resonance stabilization of the resulting benzyl radical.

-

Causality of Reagent Choice: While elemental bromine (Br₂) can perform this reaction, it often leads to competitive and undesirable electrophilic aromatic substitution (ring bromination). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[2] NBS provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which is generated in the initiation step. This low concentration favors the radical pathway over the ionic, electrophilic pathway, thus ensuring high selectivity for the benzylic position.[2][3] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light.[2]

The mechanism proceeds via a standard radical chain reaction:

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen from HBr to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a benzylic hydrogen from 5-methylindan to form the resonance-stabilized 5-indanylmethyl radical and HBr. This HBr then reacts with NBS to generate a molecule of Br₂. The 5-indanylmethyl radical reacts with Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain.

-

Termination: The reaction ceases when radicals combine.

Experimental Protocol: Wohl-Ziegler Bromination with NBS

This protocol is a self-validating system where the progress can be monitored by observing the consumption of the dense NBS, which sinks, and the formation of succinimide, which is less dense and floats.

Materials:

-

5-Methylindan

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)[4]

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylindan (1.0 eq) in CCl₄ (or acetonitrile for a potentially faster and more selective reaction in some cases).[4]

-

Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can also be initiated by shining a broad-spectrum lamp on the flask.

-

Monitor the reaction by TLC or by observing the physical state of the solids. The reaction is typically complete within 1-3 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution to remove any remaining HBr or unreacted bromine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by flash column chromatography (hexanes/ethyl acetate gradient) or distillation under reduced pressure.

Visualization of the Synthetic Pathway

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

The Indane Scaffold: A Privileged Structure in Modern Drug Discovery Forged by Friedel-Crafts Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indane nucleus, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the precise spatial orientation of pharmacophoric elements, making it a cornerstone in the design of a multitude of therapeutic agents. From the anti-Alzheimer's drug Donepezil to the antiviral agent Indinavir, the indane moiety is integral to a diverse array of biologically active compounds.[1][2][3] The construction of this valuable core is frequently accomplished through the venerable yet powerful Friedel-Crafts reaction, a cornerstone of C-C bond formation in organic synthesis.[4][5]

This technical guide offers an in-depth exploration of the Friedel-Crafts synthesis of indane derivatives, moving beyond a mere recitation of protocols to provide a nuanced understanding of the underlying principles that govern these transformations. Authored for the discerning researcher, this document elucidates the causal relationships behind experimental choices, presents self-validating methodologies, and is grounded in authoritative scientific literature.

I. Strategic Approaches to Indane Synthesis: Intramolecular vs. Intermolecular Pathways

The assembly of the indane skeleton via the Friedel-Crafts reaction can be broadly categorized into two strategic approaches: intramolecular cyclization and intermolecular annulation. The choice between these pathways is dictated by the desired substitution pattern on both the aromatic and aliphatic rings of the indane core.

A. Intramolecular Friedel-Crafts Cyclization: The Predominant Route to 1-Indanones

The most prevalent and robust method for constructing the indane framework is through the intramolecular cyclization of a suitably functionalized aromatic precursor.[6][7] This approach typically involves the formation of a five-membered ring onto a pre-existing benzene ring, most commonly leading to the synthesis of 1-indanone derivatives, which are versatile intermediates for further functionalization.[3][6][8]

Two primary substrates are employed in this strategy: 3-arylpropionic acids and their corresponding acyl chlorides.[6][8] The choice between these precursors significantly impacts the reaction conditions and overall efficiency.

-

Direct Cyclization of 3-Arylpropionic Acids: This one-step approach is atom-economical and environmentally benign, with water as the sole theoretical byproduct.[6][8] However, it often necessitates the use of strong Brønsted acids and elevated temperatures to promote the formation of the acylium ion electrophile.[8][9][10]

-

Cyclization of 3-Arylpropionyl Chlorides: A two-step, yet often more efficient, method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride.[6][8] This intermediate then undergoes cyclization under milder conditions, typically with a Lewis acid catalyst.[6][8] While this route generally provides higher yields, it generates corrosive byproducts.[6][8]

The general mechanism for the intramolecular Friedel-Crafts acylation to form 1-indanones is depicted below.

Caption: General mechanism of intramolecular Friedel-Crafts acylation for 1-indanone synthesis.

B. Intermolecular Friedel-Crafts Reactions: Building Complexity

While less common for the de novo synthesis of the indane core itself, intermolecular Friedel-Crafts reactions are invaluable for introducing substituents to a pre-existing indane or for constructing more complex, fused-ring systems. Both alkylation and acylation reactions can be employed.

-

Friedel-Crafts Alkylation: This reaction introduces an alkyl group to the aromatic ring of an indane derivative.[11] It is important to note that this reaction is susceptible to carbocation rearrangements, which can lead to a mixture of products.[4][12] The use of alkylating agents that form stable carbocations (e.g., tertiary or benzylic halides) can mitigate this issue.[4]

-

Friedel-Crafts Acylation: Acylation introduces a ketone functionality, which can serve as a handle for further synthetic transformations. A key advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements, as the acylium ion is resonance-stabilized.[4][12] Furthermore, the deactivating effect of the introduced acyl group prevents polyacylation.[4]

II. The Catalyst: The Heart of the Reaction

The choice of catalyst is paramount in a successful Friedel-Crafts synthesis of indane derivatives. Both Lewis and Brønsted acids are widely employed, with the selection depending on the substrate, solvent, and desired reaction conditions.

| Catalyst Type | Examples | Substrate Compatibility | Typical Conditions | Advantages | Disadvantages |

| Lewis Acids | AlCl₃, FeCl₃, SnCl₄, BF₃, In(III) salts, NbCl₅ | Acyl chlorides, alkyl halides | Anhydrous, often at low temperatures (0 °C to rt) | High reactivity, effective for less reactive arenes | Stoichiometric amounts often required, moisture sensitive, complex work-up |

| Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA), Triflic Acid (TfOH), Methanesulfonic Acid (MSA) | Carboxylic acids | Often requires elevated temperatures | Can be used catalytically, simpler work-up, environmentally benign | Harsh conditions may not be suitable for sensitive substrates |

Note: The reactivity of Lewis acids can be tuned. For instance, milder Lewis acids like Zn(II) salts may be sufficient for activated aromatic rings.[4] Recent research has also explored the use of metal triflates, such as Tb(OTf)₃, as catalysts for the dehydrative cyclization of 3-arylpropionic acids, although this may require high temperatures.[9] Niobium pentachloride (NbCl₅) has been shown to act as both a reagent to form the acyl chloride in situ and as a catalyst for the cyclization.[13]

III. Experimental Protocols: A Practical Guide

The following protocols are presented as a validated starting point for the synthesis of 1-indanone derivatives. It is imperative that all reactions are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

A. Protocol 1: Intramolecular Cyclization of a 3-Arylpropionic Acid using Triflic Acid

This one-step protocol is suitable for substrates that can withstand strong acidic conditions and higher temperatures.

Materials:

-

3-Arylpropionic acid

-

Triflic acid (TfOH)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)